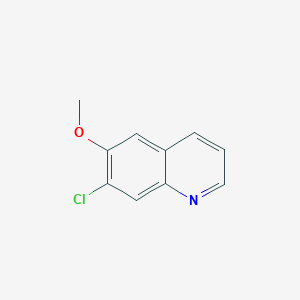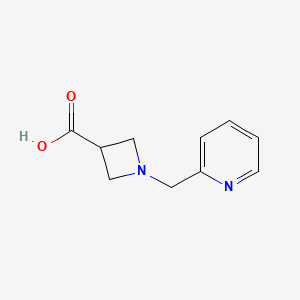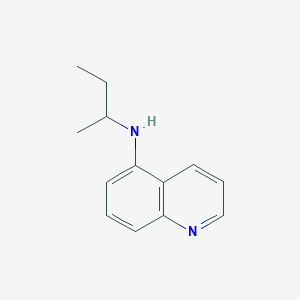
N-(butan-2-yl)quinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)quinolin-5-amine est un composé appartenant à la famille des quinoléines, qui est une classe de composés organiques aromatiques hétérocycliques. Les dérivés de la quinoléine sont connus pour leur large éventail d'activités biologiques et sont utilisés dans divers domaines tels que la chimie médicinale, les produits pharmaceutiques et les applications industrielles. La structure de la this compound se compose d'un système cyclique de quinoléine avec un groupe amine en position 5 et un groupe butan-2-yle attaché à l'atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-(butan-2-yl)quinolin-5-amine peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la synthèse de Friedländer, qui est une méthode classique pour construire des dérivés de la quinoléine. Cette méthode implique généralement la condensation d'un aldéhyde aromatique avec une amine et une cétone en conditions acides ou basiques.
Une autre approche est la synthèse de Skraup, qui implique la cyclisation de dérivés de l'aniline avec du glycérol et un oxydant tel que l'acide sulfurique. Cette méthode est particulièrement utile pour synthétiser des dérivés de la quinoléine avec divers substituants.
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound peut impliquer des réactions à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, conduisant à des rendements plus élevés et à une pureté accrue du produit final. De plus, des approches de chimie verte, telles que l'utilisation de liquides ioniques et la synthèse assistée par micro-ondes, sont explorées pour rendre le processus de production plus respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions
La N-(butan-2-yl)quinolin-5-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoléine, qui sont des intermédiaires utiles en synthèse organique.
Réduction : Les réactions de réduction peuvent convertir le cycle de la quinoléine en dérivés de la tétrahydroquinoléine, qui ont des activités biologiques différentes.
Substitution : Le groupe amine en position 5 peut subir des réactions de substitution nucléophile avec divers électrophiles, conduisant à la formation de dérivés de la quinoléine substitués.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les électrophiles tels que les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
N-butan-2-ylquinolin-5-amine |
InChI |
InChI=1S/C13H16N2/c1-3-10(2)15-13-8-4-7-12-11(13)6-5-9-14-12/h4-10,15H,3H2,1-2H3 |
Clé InChI |
RFTQXBNXYIIFOI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=CC=CC2=C1C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11902656.png)

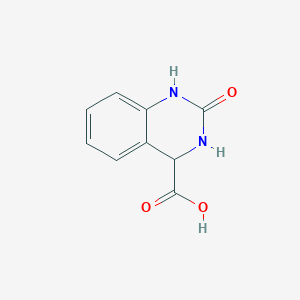


![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
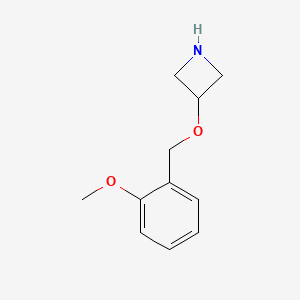
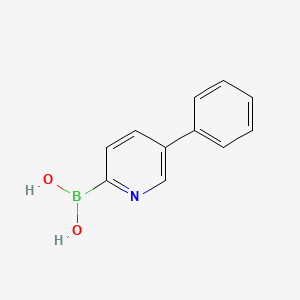
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)
